Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 244.07 g/mol. It is classified as an indazole derivative, which is a structure containing a five-membered ring with two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate can be sourced from various chemical suppliers and research institutions. It falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound is often used in research related to drug development and biochemical studies.
The synthesis of methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate typically involves several steps:
The specific reaction conditions, such as temperature and solvents, can vary based on the desired yield and purity of the final compound .
The molecular structure of methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate can be represented using various chemical notation systems:
InChI=1S/C9H8BrN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
COC(=O)C1=C2C=NNC2=CC(=C1Br)
These notations provide a comprehensive view of the compound's connectivity and functional groups. The presence of bromine and carboxylate groups significantly influences its reactivity and potential biological activity .
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate can participate in various chemical reactions, including:
The mechanism of action for methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate primarily involves its interaction with biological targets:
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate exhibits several key physical and chemical properties:
These properties make it suitable for various laboratory applications .
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate has several significant applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8